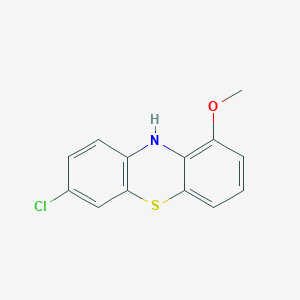![molecular formula C34H26N6 B14234349 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9-ethylcarbazol-3-yl groups attached to a but-2-enedinitrile core through methylene bridges. Its molecular structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced carbazole compounds.
Scientific Research Applications
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis[(9-methylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-phenylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]prop-2-enedinitrile
Uniqueness
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile stands out due to its specific ethyl substitution on the carbazole rings, which can influence its chemical reactivity and physical properties. This unique substitution pattern can affect its interactions with other molecules and its overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C34H26N6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2,3-bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C34H26N6/c1-3-39-31-11-7-5-9-25(31)27-17-23(13-15-33(27)39)21-37-29(19-35)30(20-36)38-22-24-14-16-34-28(18-24)26-10-6-8-12-32(26)40(34)4-2/h5-18,21-22H,3-4H2,1-2H3 |
InChI Key |
CBKTUPNTSAGSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC(=C(C#N)N=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C#N)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
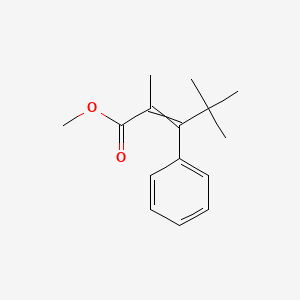
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
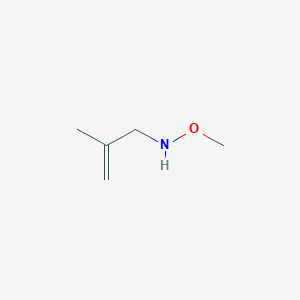
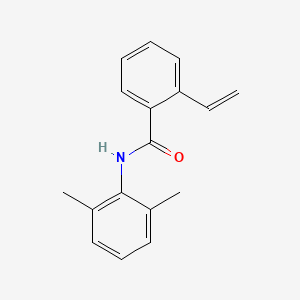
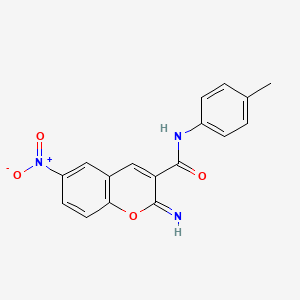

![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
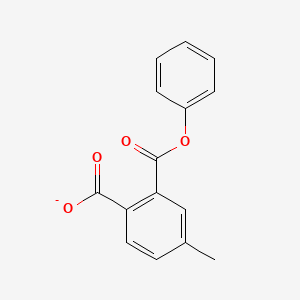
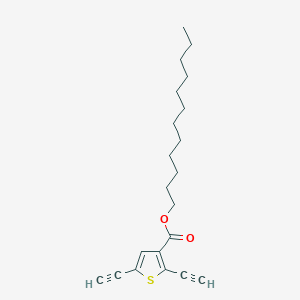
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)
